2,3,4-Trihydroxybenzohydrazide
Overview
Description
2,3,4-Trihydroxybenzohydrazide is an organic compound with the molecular formula C7H8N2O4 It is characterized by the presence of three hydroxyl groups attached to a benzene ring and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trihydroxybenzohydrazide typically involves the reaction of 2,3,4-Trihydroxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative .
Industrial Production Methods: Industrial production of this compound can be achieved through a green synthesis approach. This method involves the use of environmentally friendly solvents and catalysts, such as vinegar and ethanol, to carry out the reaction between 3-acetyl-4-hydroxy-coumarin acetate and the corresponding trihydroxybenzoyl hydrazide .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trihydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
2,3,4-Trihydroxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and free radical scavenging.
Medicine: Due to its antioxidant activity, it has potential therapeutic applications in preventing oxidative damage in cells.
Mechanism of Action
The mechanism of action of 2,3,4-Trihydroxybenzohydrazide primarily involves its antioxidant properties. The compound can neutralize reactive oxygen species (ROS) through several mechanisms:
Hydrogen Atom Transfer (HAT): The compound donates a hydrogen atom to neutralize free radicals.
Sequential Proton Loss Electron Transfer (SPLET): The compound loses a proton followed by an electron transfer to neutralize radicals.
Single-Electron Transfer Proton Transfer (SET-PT): The compound transfers an electron followed by a proton to neutralize radicals.
Radical Adduct Formation (RAF): The compound forms adducts with radicals, rendering them inactive.
Comparison with Similar Compounds
2,3,4-Trihydroxybenzaldehyde: Shares the same hydroxyl group arrangement but has an aldehyde group instead of a hydrazide group.
3,4,5-Trihydroxybenzohydrazide: Similar structure but with hydroxyl groups at different positions on the benzene ring.
Uniqueness: 2,3,4-Trihydroxybenzohydrazide is unique due to its specific arrangement of hydroxyl groups and the presence of a hydrazide functional group. This unique structure contributes to its distinct chemical reactivity and antioxidant properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2,3,4-trihydroxybenzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c8-9-7(13)3-1-2-4(10)6(12)5(3)11/h1-2,10-12H,8H2,(H,9,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGGOAOSKPLGQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)NN)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599628 | |
Record name | 2,3,4-Trihydroxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918441-21-1 | |
Record name | 2,3,4-Trihydroxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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